molecular formula C10H6BrNOS B1440674 2-(2-Bromophenyl)thiazole-4-carbaldehyde CAS No. 885279-14-1

2-(2-Bromophenyl)thiazole-4-carbaldehyde

Cat. No. B1440674
M. Wt: 268.13 g/mol
InChI Key: AIBBOODPCKZROL-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 . It is a pale yellow solid .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)thiazole-4-carbaldehyde” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H .


Physical And Chemical Properties Analysis

“2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a pale yellow solid . It has a molecular weight of 268.13 . The compound should be stored at 0-8°C .

Scientific Research Applications

General Use in Scientific Research

  • Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the CAS Number: 885279-14-1 . It is often used in the synthesis of other chemical compounds .
  • Results or Outcomes : The outcomes of using this compound in a reaction will depend on the specific reaction conditions and the other reactants involved .

Biological Activities of Thiazole Derivatives

  • Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
  • Methods of Application : The specific methods of application would depend on the particular biological activity being targeted. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .

Synthesis of Benzothiazine N-acylhydrazones

  • Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes : Benzothiazine N-acylhydrazones have potential antinociceptive and anti-inflammatory activity .

Antifungal Medication

  • Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, are found in many potent biologically active compounds, such as the antifungal medication abafungin .
  • Methods of Application : Abafungin is mostly used topically to suppress skin infections caused by various fungi .
  • Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .

Synthesis of Other Chemical Compounds

  • Summary of Application : “2-(2-Bromophenyl)thiazole-4-carbaldehyde” is often used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application can vary depending on the particular synthesis or reaction being performed .
  • Results or Outcomes : The outcomes of using this compound in a reaction will depend on the specific reaction conditions and the other reactants involved .

Antiretroviral Drug Synthesis

  • Summary of Application : Thiazole derivatives, which “2-(2-Bromophenyl)thiazole-4-carbaldehyde” could potentially be used to synthesize, are found in many potent biologically active compounds, such as the antiretroviral drug Ritonavir .
  • Methods of Application : Ritonavir is used in combination with other antiretroviral agents for the treatment of HIV-1 infection .
  • Results or Outcomes : The outcomes of these studies have shown that thiazole derivatives can have potent biological activities, making them of interest for the development of new therapeutic agents .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBBOODPCKZROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693092
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)thiazole-4-carbaldehyde

CAS RN

885279-14-1
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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